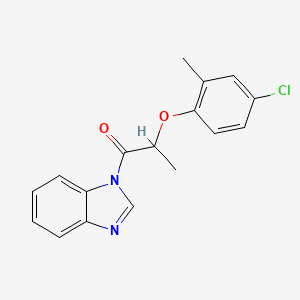
1-(1H-benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate.
Formation of Propanone Derivative:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases like potassium carbonate, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce benzimidazole alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the inhibition of key biological pathways. For example, they may inhibit the function of microtubules, enzymes involved in DNA replication, or other critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLOROPHENOXY)-1-PROPANONE: Similar structure but lacks the methyl group on the phenoxy ring.
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-METHYLPHENOXY)-1-PROPANONE: Similar structure but lacks the chloro group on the phenoxy ring.
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(PHENOXY)-1-PROPANONE: Similar structure but lacks both the chloro and methyl groups on the phenoxy ring.
Uniqueness
1-(1H-1,3-BENZIMIDAZOL-1-YL)-2-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE is unique due to the presence of both chloro and methyl groups on the phenoxy ring, which may confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)-2-(4-chloro-2-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-9-13(18)7-8-16(11)22-12(2)17(21)20-10-19-14-5-3-4-6-15(14)20/h3-10,12H,1-2H3 |
InChI Key |
JHAMRUNAIBVEDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10863853.png)
![2-({[(4-Methoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10863861.png)
![1-Ethyl-6-fluoro-7-[4-[(4-methoxybenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10863866.png)
![2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10863871.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10863880.png)
![1-cyclopropyl-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)carbamimidoyl]thiourea](/img/structure/B10863881.png)
![(E)-3-(4-methoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10863890.png)
![methyl 2-({[(1R,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)-4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10863898.png)
![2-Isopropyl-5-methylcyclohexyl 2-{[5-({2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}acetate](/img/structure/B10863904.png)
![dimethyl 5-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]isophthalate](/img/structure/B10863918.png)

![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10863929.png)
![7-(2-Chloropropanoyl)-2-methyl-2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-D][1,4]diazepin-3-one](/img/structure/B10863938.png)

